molecular formula C23H26N4O4S B2931256 N1-(2-(1H-indol-3-yl)ethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896268-88-5

N1-(2-(1H-indol-3-yl)ethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2931256
CAS RN: 896268-88-5
M. Wt: 454.55
InChI Key: AGXABQKHKKOGTR-UHFFFAOYSA-N
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Description

The compound contains an indole ring, a pyrrolidine ring, and a phenylsulfonyl group. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The phenylsulfonyl group consists of a phenyl ring attached to a sulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The three-dimensional structure would be influenced by the sp3 hybridization of the pyrrolidine ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For instance, the indole ring is known to undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For instance, the presence of the pyrrolidine ring could enhance the compound’s solubility in water .

Scientific Research Applications

Pharmacological Research

The indole and pyrrolidine moieties within the compound’s structure are reminiscent of pharmacologically active substances. Indole derivatives are known for their presence in compounds with neurological activity, such as serotonin . The pyrrolidine ring is a common feature in medicinal chemistry, often contributing to the stereochemistry and three-dimensional shape of drug molecules . This compound could be investigated for its potential interactions with neurological pathways or receptors.

Anti-inflammatory Applications

Given the structural similarity to known anti-inflammatory agents, this compound may serve as a lead structure for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). It could be particularly useful in studying the inhibition of cyclooxygenase enzymes, which are involved in the inflammatory response .

Antiviral Research

The benzenesulfonyl and indole groups suggest potential antiviral properties. Previous studies have shown that naproxen derivatives, which share structural features with this compound, exhibit broad-spectrum antiviral activity. This could be relevant for the treatment of viral infections, including influenza and possibly other emerging viral diseases .

Cancer Therapeutics

Compounds with indole moieties have been explored for their anticancer properties. This compound could be synthesized and screened for activity against cancer cell lines, particularly focusing on its ability to induce apoptosis or inhibit cell proliferation .

Neurodegenerative Disease Research

The indole part of the molecule is structurally similar to tryptamine, which is involved in various central nervous system processes. This compound could be valuable in researching treatments for neurodegenerative diseases, potentially influencing cognition, memory, and behavior regulation .

Analgesic Development

The structural components of this compound suggest potential analgesic properties. Research could focus on its interaction with pain receptors or pathways, aiming to develop new pain-relief medications with fewer side effects than current options .

Molecular Docking Studies

Indole derivatives have been used in molecular docking studies to explore interactions with various biological targets. This compound could be used in computational models to predict binding affinities and selectivity towards specific proteins or enzymes .

Chemical Biology

As a hybrid molecule combining different pharmacophoric elements, this compound could be used as a tool in chemical biology to dissect complex biological pathways or processes. It might help in understanding the role of similar structures in physiological responses .

Future Directions

Future research could focus on exploring the potential uses of this compound, particularly in the field of medicinal chemistry. The pyrrolidine ring is a versatile scaffold for the development of biologically active compounds .

properties

IUPAC Name

N'-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c28-22(24-13-12-17-15-25-21-11-5-4-10-20(17)21)23(29)26-16-18-7-6-14-27(18)32(30,31)19-8-2-1-3-9-19/h1-5,8-11,15,18,25H,6-7,12-14,16H2,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXABQKHKKOGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1H-indol-3-yl)ethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

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